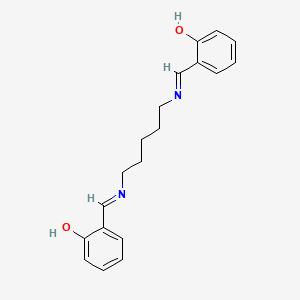![molecular formula C25H19N3O3S B1227241 2-[3-[3-(2-Hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione](/img/structure/B1227241.png)
2-[3-[3-(2-Hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[3-(2-hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione is a member of phthalimides.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation : Research conducted by Jat et al. (2006) involved synthesizing derivatives of isoindole-1,3-dione and evaluating their antimicrobial activities against various bacteria and fungi. The study highlights the potential use of these compounds, including 2-[3-[3-(2-Hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione, in developing new antimicrobial agents (Jat et al., 2006).
Chemical Synthesis and Structural Studies
Synthesis of Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives : Tan et al. (2016) described a synthesis process starting from 3-sulfolene to create hexahydro-1H-isoindole-1,3(2H)-dione derivatives. This research provides insights into the chemical synthesis processes that can be applied to similar compounds like the one (Tan et al., 2016).
Synthesis of Some Isoindole-1,3-dione and Amino-oxyalkyl Derivatives of Benzimidazole : Research by Banu et al. (2001) involved synthesizing various derivatives of isoindole-1,3-dione, highlighting the versatility and potential applications of these compounds in different chemical contexts (Banu et al., 2001).
Photophysical and Chemical Properties
Study of Photophysical Properties : Deshmukh and Sekar (2015) conducted a study on the photophysical behavior of certain isoindole derivatives. This research is crucial for understanding the optical properties of similar compounds, which can be applied in various scientific and industrial applications (Deshmukh & Sekar, 2015).
Characterization of Isoindole-1,3-dione Derivatives : Dioukhane et al. (2021) performed detailed NMR spectroscopy analysis on isoindoline-1,3-dione derivatives, contributing to the understanding of the structural characteristics of these compounds, which is vital for their potential applications in material science or pharmaceuticals (Dioukhane et al., 2021).
Applications in Chemotherapy and Drug Synthesis
Antimicrobial Screening of Novel AZA-Imidoxy Compounds : Jain et al. (2006) synthesized novel azaimidoxy compounds, including derivatives of isoindole-1,3-dione, and evaluated their antimicrobial activities. This research contributes to the development of potential chemotherapeutic agents (Jain et al., 2006).
Synthesis of 1,3-Isoindoledione Derivatives as Antibacterial Agents : Khalil et al. (2010) focused on synthesizing new derivatives of 1,3-isoindoledione and evaluating their antibacterial potential. This research underscores the significance of isoindole-1,3-dione derivatives in creating new antibacterial drugs (Khalil et al., 2010).
Eigenschaften
Produktname |
2-[3-[3-(2-Hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione |
|---|---|
Molekularformel |
C25H19N3O3S |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
2-[3-[3-(2-hydroxyethyl)-2-phenylimino-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H19N3O3S/c29-14-13-27-22(16-32-25(27)26-18-8-2-1-3-9-18)17-7-6-10-19(15-17)28-23(30)20-11-4-5-12-21(20)24(28)31/h1-12,15-16,29H,13-14H2 |
InChI-Schlüssel |
ZKSUMYPXOAKUCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)CCO |
Kanonische SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)CCO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Bis[(4-methoxy-2-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B1227159.png)
![4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone](/img/structure/B1227160.png)
![1-[2-(4-Methylphenyl)-3-indolizinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B1227164.png)
![3-(5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B1227165.png)
![N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B1227166.png)
![N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide](/img/structure/B1227167.png)
![N-[5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]benzenesulfonamide](/img/structure/B1227170.png)
![N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide](/img/structure/B1227175.png)
![1-Chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B1227177.png)

![[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1227179.png)
![2-[4-[benzenesulfonyl(methyl)amino]phenoxy]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B1227180.png)
![N-[[(4-oxo-1-phenyl-5-pyrazolo[3,4-d]pyrimidinyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1227181.png)
![2-Chloro-3-pyridinecarboxylic acid [2-(4-ethylphenyl)-2-oxoethyl] ester](/img/structure/B1227182.png)